molecular formula C4H7N3O2S B2609032 1-methyl-1H-imidazole-5-sulfonamide CAS No. 2110266-53-8

1-methyl-1H-imidazole-5-sulfonamide

Cat. No.: B2609032
CAS No.: 2110266-53-8
M. Wt: 161.18
InChI Key: CUCDEDAWEGQBPY-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazole-5-sulfonamide is a heterocyclic organic compound featuring an imidazole ring substituted with a methyl group at the 1-position and a sulfonamide group at the 5-position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-imidazole-5-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 1-methylimidazole with chlorosulfonic acid, followed by neutralization with ammonia or an amine to yield the sulfonamide derivative. The reaction typically proceeds under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize automated systems to control reaction parameters, ensuring consistent quality and efficiency. The use of catalysts and optimized reaction conditions further enhances the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-imidazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base and are conducted under reflux conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted imidazole derivatives, depending on the reagents used.

Scientific Research Applications

1-Methyl-1H-imidazole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It is also studied for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Comparison with Similar Compounds

    1-Methylimidazole: Lacks the sulfonamide group, making it less versatile in certain chemical reactions.

    1H-Imidazole-5-sulfonamide: Lacks the methyl group, which can affect its reactivity and biological activity.

    Sulfanilamide: A simpler sulfonamide compound, widely used as an antimicrobial agent.

Uniqueness: 1-Methyl-1H-imidazole-5-sulfonamide is unique due to the presence of both the methyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds.

Properties

IUPAC Name

3-methylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2S/c1-7-3-6-2-4(7)10(5,8)9/h2-3H,1H3,(H2,5,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCDEDAWEGQBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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